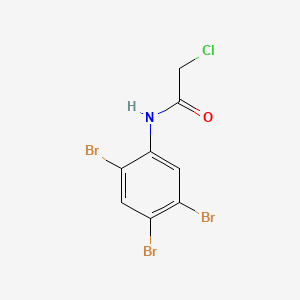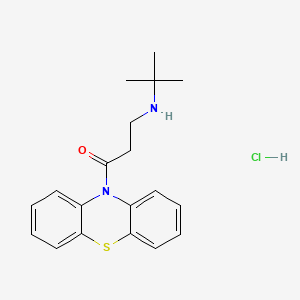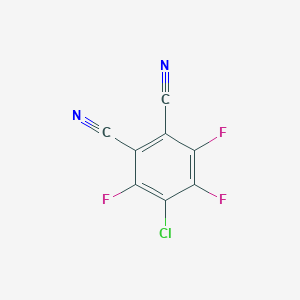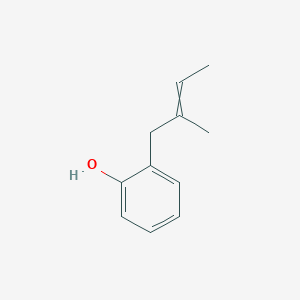
2-Chloro-2',4',5'-tribromoacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2’,4’,5’-tribromoacetanilide is a chemical compound with the molecular formula C8H5Br3ClNO and a molecular weight of 406.3 g/mol . It is known for its unique structure, which includes a chloro group and three bromo groups attached to an acetanilide core.
Méthodes De Préparation
The synthesis of 2-Chloro-2’,4’,5’-tribromoacetanilide typically involves the bromination of 2-chloroacetanilide. The reaction conditions often include the use of bromine in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the 2’, 4’, and 5’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-2’,4’,5’-tribromoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
2-Chloro-2’,4’,5’-tribromoacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2’,4’,5’-tribromoacetanilide involves its interaction with specific molecular targets. The chloro and bromo groups play a crucial role in its reactivity and interactions with biological molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Chloro-2’,4’,5’-tribromoacetanilide can be compared with other halogenated acetanilides, such as:
- 2-Chloro-4’,5’-dibromoacetanilide
- 2-Chloro-2’,4’-dibromoacetanilide
- 2-Chloro-2’,5’-dibromoacetanilide
These compounds share similar structures but differ in the number and positions of halogen atoms. The unique combination of chloro and three bromo groups in 2-Chloro-2’,4’,5’-tribromoacetanilide gives it distinct chemical and biological properties .
Propriétés
Numéro CAS |
23543-07-9 |
|---|---|
Formule moléculaire |
C8H5Br3ClNO |
Poids moléculaire |
406.29 g/mol |
Nom IUPAC |
2-chloro-N-(2,4,5-tribromophenyl)acetamide |
InChI |
InChI=1S/C8H5Br3ClNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
Clé InChI |
MBZFIMRWWDEFOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)Br)Br)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)





![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)





